2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is a chemical compound with the molecular formula C13H14N2 and a molar mass of 198.26 g/mol This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a nitrile group
Mechanism of Action
Target of action
The specific targets of “2-Benzyl-2-azabicyclo[21Similar azabicyclic compounds have been used in the preparation of ligand-directed degraders (ldds), which are designed to bind specific protein targets .
Mode of action
While the exact mode of action is not known, azabicyclic compounds like “2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile” have been found to be versatile electrophiles in ring-opening reactions with various types of nucleophiles .
Biochemical pathways
The synthesis of similar azabicyclic compounds involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a benzyl group and an azabicyclo moiety. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as phenol derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl oxides, reduction may produce primary amines, and substitution reactions may result in various substituted benzyl derivatives .
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile include other azabicyclo compounds with different substituents, such as:
- 2-Azabicyclo[2.1.1]hexane-1-carbonitrile
- 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific benzyl and nitrile substituents, which confer unique chemical properties and reactivity. These features make it particularly valuable for certain synthetic applications and research studies .
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDINPNZAWOGIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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